Cas no 713084-20-9 ((3-Propionyl-indol-1-yl)-acetic acid)
(3-Propionyl-indol-1-yl)-acetic acid Chemical and Physical Properties
Names and Identifiers
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- (3-Propionyl-indol-1-yl)-acetic acid
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- Inchi: 1S/C13H13NO3/c1-2-12(15)10-7-14(8-13(16)17)11-6-4-3-5-9(10)11/h3-7H,2,8H2,1H3,(H,16,17)
- InChI Key: IZMLOIAYSUBGRJ-UHFFFAOYSA-N
- SMILES: O=C(CC)C1=CN(CC(=O)O)C2C=CC=CC=21
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
(3-Propionyl-indol-1-yl)-acetic acid Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
- HazardClass:IRRITANT
(3-Propionyl-indol-1-yl)-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012466-1g |
(3-Propionyl-indol-1-yl)-acetic acid |
713084-20-9 | 1g |
6144CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012466-500mg |
(3-Propionyl-indol-1-yl)-acetic acid |
713084-20-9 | 500mg |
3251CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012466-1g |
(3-Propionyl-indol-1-yl)-acetic acid |
713084-20-9 | 1g |
6144.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012466-500mg |
(3-Propionyl-indol-1-yl)-acetic acid |
713084-20-9 | 500mg |
3251.0CNY | 2021-07-13 | ||
| TRC | P839980-10mg |
(3-Propionyl-indol-1-yl)-acetic acid |
713084-20-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P839980-50mg |
(3-Propionyl-indol-1-yl)-acetic acid |
713084-20-9 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P839980-100mg |
(3-Propionyl-indol-1-yl)-acetic acid |
713084-20-9 | 100mg |
$ 230.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390197-1g |
2-(3-Propionyl-1H-indol-1-yl)acetic acid |
713084-20-9 | 97% | 1g |
¥3034.00 | 2024-05-02 | |
| Crysdot LLC | CD11068472-5g |
2-(3-Propionyl-1H-indol-1-yl)acetic acid |
713084-20-9 | 97% | 5g |
$874 | 2024-07-18 |
(3-Propionyl-indol-1-yl)-acetic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on (3-Propionyl-indol-1-yl)-acetic acid
(3-Propionyl-indol-1-yl)-acetic Acid: A Comprehensive Overview
(3-Propionyl-indol-1-yl)-acetic acid, identified by the CAS number 713084-20-9, is a bioactive compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound, also referred to as indole-derived acetic acid derivative, exhibits a unique structure that combines an indole ring with a propionyl group and an acetic acid moiety. Its chemical formula, C15H16N2O2, highlights its molecular composition, which plays a crucial role in its biological activity.
The synthesis of (3-Propionyl-indol-1-yl)-acetic acid involves a series of well-defined organic reactions, including Friedel-Crafts acylation and subsequent functional group transformations. Researchers have optimized these synthetic pathways to enhance yield and purity, making this compound more accessible for preclinical studies. Recent advancements in catalytic methods have further streamlined its production, reducing costs and environmental impact.
One of the most intriguing aspects of this compound is its pharmacological profile. Studies have demonstrated that (3-Propionyl-indol-1-yl)-acetic acid exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate key signaling pathways, such as the NF-kB pathway, which is central to inflammatory responses. Moreover, preclinical data suggest that this compound may have potential applications in neurodegenerative diseases, particularly Alzheimer's disease, due to its neuroprotective effects.
The mechanism of action of (3-Propionyl-indol-1-yl)-acetic acid involves multiple targets within the cellular signaling network. For instance, it has been shown to inhibit the activity of certain kinases and proteases, which are implicated in various pathological conditions. Recent research has also highlighted its ability to modulate mitochondrial function, thereby enhancing cellular resilience against oxidative stress.
In terms of therapeutic applications, (3-Propionyl-indol-1-yl)-acetic acid has shown promise in preclinical models of cancer. Studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is a critical feature for potential anticancer agents. Additionally, its ability to enhance the efficacy of conventional chemotherapeutic agents suggests a synergistic effect that could be exploited in combination therapies.
The safety profile of (3-Propionyl-indol-1-yl)-acetic acid has been evaluated in acute and chronic toxicity studies. Results indicate that it has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further long-term studies are required to fully assess its safety for human use.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of (3-Propionyl-indol-1-yl)-acetic acid. These studies suggest that it has good bioavailability and is metabolized through hepatic pathways, with major metabolites being excreted via urine. Understanding these properties is essential for optimizing dosing regimens and delivery systems.
In conclusion, (3-Propionyl-indol-1-yl)-acetic acid, CAS No. 713084-20- strong>, represents a promising lead compound with diverse biological activities. Its potential applications span across multiple therapeutic areas, including inflammation, neurodegeneration, and oncology. As research continues to unravel its mechanisms and optimize its therapeutic potential, this compound holds great promise for future drug development.
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